2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Description
2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a synthetic compound featuring a piperazine moiety substituted with a 2-methoxyphenyl group, linked via a 2-oxoethyl chain to an isoindole-1,3-dione core. The compound is synthesized by coupling a piperazine derivative with an N-chloroalkylisoindolinone precursor, a method noted for its efficiency in generating bioactive molecules . Its in vitro binding affinity for 5-HT1A receptors highlights its relevance in neurological and psychiatric drug development .
Properties
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-28-18-9-5-4-8-17(18)22-10-12-23(13-11-22)19(25)14-24-20(26)15-6-2-3-7-16(15)21(24)27/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMSIFVFZNGDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Acylation of 1-(2-Methoxyphenyl)piperazine
The chloroacetyl intermediate is synthesized via N-acylation of 1-(2-methoxyphenyl)piperazine with chloroacetyl chloride. The reaction is conducted in anhydrous diethyl ether under inert conditions, with triethylamine (TEA) serving as a base to neutralize HCl byproducts.
Procedure
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Dissolve 1-(2-methoxyphenyl)piperazine (1.62 g, 0.01 mol) and TEA (1.4 g, 0.013 mol) in 100 mL diethyl ether.
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Add chloroacetyl chloride (1.13 g, 0.01 mol) dropwise over 1 hour at 0–5°C.
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Stir the mixture at room temperature for 30 minutes.
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Evaporate the solvent under reduced pressure, dissolve the residue in chloroform (120 mL), and wash with water (20 mL).
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Dry the organic layer over Na₂SO₄ and concentrate to yield the chloroacetyl intermediate as a pale-yellow solid.
Characterization
-
¹H NMR (CDCl₃) : δ 3.07–3.35 (m, 4H, piperazine CH₂), 3.80 (s, 3H, OCH₃), 4.20 (s, 2H, COCH₂Cl), 6.82–7.30 (m, 4H, aromatic).
Alkylation of Isoindole-1,3-dione
Nucleophilic Substitution Reaction
The target compound is obtained by reacting isoindole-1,3-dione (phthalimide) with the chloroacetyl intermediate in acetonitrile, using potassium carbonate (K₂CO₃) as a base to deprotonate the phthalimide nitrogen.
Procedure
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Suspend phthalimide (1.47 g, 0.01 mol) and K₂CO₃ (2.76 g, 0.02 mol) in anhydrous acetonitrile (50 mL).
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Add the chloroacetyl intermediate (2.89 g, 0.01 mol) and reflux at 80°C for 12 hours.
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Filter the cooled mixture to remove K₂CO₃, evaporate the solvent, and recrystallize the crude product from ethanol/hexane (1:1).
Characterization
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¹H NMR (CDCl₃) : δ 2.71–3.35 (m, 8H, piperazine CH₂), 3.80 (s, 3H, OCH₃), 4.73 (s, 2H, NCH₂CO), 6.89–7.90 (m, 8H, aromatic).
Alternative Synthetic Routes
Mannich Base Formation
A secondary method involves Mannich reaction of phthalimide with 1-(2-methoxyphenyl)piperazine and formaldehyde, though this route yields lower quantities (47–55%) and requires stringent purification.
Procedure
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Mix phthalimide (1.47 g, 0.01 mol), 1-(2-methoxyphenyl)piperazine (1.62 g, 0.01 mol), and formaldehyde (37% w/w, 0.02 mol) in ethanol.
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Reflux for 6 hours, concentrate, and recrystallize from ethanol.
Reaction Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent (Alkylation) | Acetonitrile | 78 |
| Base (Alkylation) | K₂CO₃ | 75 |
| Temperature (Alkylation) | 80°C | 78 |
| Reaction Time (Alkylation) | 12 hours | 78 |
| Recrystallization Solvent | Ethanol/Hexane (1:1) | 95 purity |
Mechanistic Insights
The alkylation proceeds via a nucleophilic substitution mechanism:
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Deprotonation of phthalimide by K₂CO₃ generates a resonance-stabilized amide ion.
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The amide ion attacks the electrophilic carbon of the chloroacetyl intermediate, displacing chloride.
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Aromatic π-π stacking between the phthalimide and 2-methoxyphenyl groups stabilizes the product.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
The compound 2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Chemical Formula
The molecular formula of the compound is , indicating a relatively complex structure that suggests diverse reactivity and interaction capabilities.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Its applications include:
- Antidepressant Activity : Research indicates that compounds with piperazine derivatives can exhibit antidepressant effects. The presence of the methoxyphenyl group may enhance this activity by interacting with serotonin receptors .
- Antipsychotic Properties : Similar compounds have shown efficacy in treating schizophrenia and other psychotic disorders. The isoindole structure may contribute to this effect by modulating dopaminergic pathways .
Neuropharmacology
Studies have suggested that the compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This makes it a candidate for further exploration in neuropharmacological research aimed at treating mood disorders and anxiety .
Cancer Research
Preliminary studies have indicated that related compounds can inhibit tumor growth in various cancer cell lines. The isoindole moiety is known for its potential anti-cancer properties, making this compound a candidate for further investigation in oncology .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant effects in animal models. The results showed that compounds similar to 2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exhibited significant reductions in depressive behaviors when administered at specific dosages.
Case Study 2: Antipsychotic Activity
In a clinical trial reported in Neuropsychopharmacology, a derivative of the compound was tested for its antipsychotic properties. The results indicated improved symptoms in patients with schizophrenia, suggesting that the compound could be developed into an effective treatment option.
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Antidepressant | |
| Compound B | Antipsychotic | |
| Compound C | Anticancer |
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that, when activated or blocked, can influence various physiological processes. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of piperazine-isoindoline hybrids. Key structural analogs include:
Key Structural Differences:
- Linker and Core: The target compound uses an isoindole-1,3-dione core, whereas analogs like 1f () employ urea-thiazole scaffolds, and ’s compound features a triazolone ring. These cores influence solubility and receptor interactions.
- Substituents: The 2-methoxyphenyl group on the target’s piperazine contrasts with 2-chlorophenyl () or 4-methoxyphenyl () groups, affecting electronic properties and binding specificity.
Pharmacological Activity Comparison
- 1f (): Urea-thiazole derivatives are typically explored for antimicrobial or anticancer activity, though specific targets for 1f are unreported .
- ’s Chlorophenyl Derivative: 2-Chlorophenyl-piperazine analogs are often associated with dopamine D2/D3 receptor modulation, indicating divergent therapeutic applications compared to the target compound .
- ’s Triazolone Compound: No explicit activity data are provided, but triazolones are frequently investigated for anticonvulsant or anti-inflammatory effects .
Data Tables
Table 1: Physicochemical Properties
Table 2: Receptor Affinity Profiles
| Compound | 5-HT1A | Dopamine D2 | Other Targets |
|---|---|---|---|
| Target Compound | High | Not tested | Not reported |
| ’s Compound | Not reported | Moderate* | Adrenergic receptors |
*Inferred from structural analogs .
Biological Activity
The compound 2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole and piperazine, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.45 g/mol. The structural features include:
- Isoindole core : Contributes to the compound's stability and potential interactions with biological targets.
- Piperazine moiety : Known for its diverse pharmacological activities, including antipsychotic and antidepressant effects.
- Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
Antiinflammatory Activity
Research indicates that derivatives of isoindole, including this compound, exhibit significant cyclooxygenase (COX) inhibitory activity. A study demonstrated that various derivatives showed greater inhibition of COX-2 than the reference drug meloxicam, with some compounds also inhibiting COX-1. The selectivity ratio of COX-2/COX-1 was calculated to assess anti-inflammatory potential, revealing that certain derivatives maintained a higher selectivity for COX-2, which is crucial for reducing side effects associated with COX-1 inhibition .
The proposed mechanism involves binding interactions within the COX enzyme active site. For instance, hydrogen bonding and hydrophobic interactions were observed between the isoindole part of the compound and key amino acid residues in the COX binding pocket. This suggests that structural modifications can enhance binding affinity and selectivity towards COX enzymes .
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the anti-inflammatory effects of this compound. The results indicated that it significantly reduced prostaglandin E2 levels in human monocytes stimulated by lipopolysaccharides (LPS), confirming its potential as an anti-inflammatory agent.
- Molecular Docking : Molecular docking studies further elucidated the binding affinity of the compound to COX enzymes. The docking scores indicated favorable interactions, supporting the hypothesis that structural features contribute to biological activity .
Other Biological Activities
Beyond anti-inflammatory effects, compounds with similar structures have been linked to various biological activities:
- Antimicrobial Activity : Some derivatives have shown moderate antibacterial effects against strains like Salmonella typhi and Bacillus subtilis, indicating potential for further exploration as antimicrobial agents .
- Neuropharmacological Effects : The piperazine component suggests possible applications in treating neuropsychiatric disorders due to its known effects on serotonin receptors.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| COX Inhibition | Greater inhibition than meloxicam | |
| Antibacterial | Moderate activity against bacteria | |
| Neuropharmacological | Potential for treating depression |
Table 2: Molecular Docking Results
| Compound | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Compound D | -9.5 | H-bonds with Ser530 |
| Compound E | -8.7 | π-π interactions with Trp387 |
| Compound F | -9.0 | Hydrophobic interactions |
Q & A
Basic Question: How can the structural conformation of this compound be reliably determined using X-ray crystallography?
Answer:
Structural elucidation requires high-resolution single-crystal X-ray diffraction (SC-XRD) data. Use the SHELXL program for refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms and applying restraints for disordered moieties (e.g., the 2-methoxyphenyl group). Validate the final structure using R-factors (<5% for R1) and check for residual electron density anomalies using the SQUEEZE procedure in PLATON .
Advanced Question: What experimental strategies resolve ambiguities in electron density maps for the piperazine ring in this compound?
Answer:
For ambiguous electron density in the piperazine ring:
- Perform Hirshfeld atom refinement (HAR) to model hydrogen positions accurately.
- Use twinned refinement in SHELXL if crystallographic twinning is observed.
- Cross-validate with DFT-optimized geometries (at B3LYP/6-311+G(d,p)) to identify energetically favorable conformations .
Basic Question: What synthetic routes are effective for introducing the 1H-isoindole-1,3-dione moiety?
Answer:
The isoindole-dione core can be synthesized via:
- Cyclocondensation : React phthalic anhydride with a primary amine (e.g., 2-aminoethylpiperazine derivative) under reflux in glacial acetic acid.
- Coupling : Use EDC/HOBt-mediated amidation to attach the 2-oxoethylpiperazine side chain. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and confirm purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Advanced Question: How to address contradictions in spectroscopic data (e.g., NMR vs. MS) for the methoxyphenyl group?
Answer:
- NMR Anisotropy : If methoxy proton signals are split due to restricted rotation, perform variable-temperature NMR (25–60°C) to observe coalescence.
- High-Resolution MS : Use ESI-TOF to confirm molecular ion peaks ([M+H]+) and rule out adducts.
- Dynamic NMR Simulations : Compare experimental splitting patterns with DFT-predicted rotational barriers .
Basic Question: How to integrate this compound into a theoretical framework for serotonin receptor binding studies?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with 5-HT1A/2A receptors, focusing on the piperazine nitrogen’s H-bonding with Asp3.32.
- Pharmacophore Mapping : Align the isoindole-dione carbonyl with key hydrophobic pockets in the receptor’s transmembrane domain .
Advanced Question: What computational methods predict the compound’s metabolic stability in hepatic models?
Answer:
- CYP450 Metabolism Prediction : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., methoxy O-demethylation).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding free energy changes upon metabolite formation. Validate with in vitro microsomal assays (e.g., t1/2 >60 min indicates stability) .
Basic Question: How to design an in vitro assay to evaluate its kinase inhibition potential?
Answer:
- Kinase Panel Screening : Use the ADP-Glo™ Kinase Assay with recombinant kinases (e.g., PKA, PKC) at 10 µM compound concentration.
- Dose-Response Curves : Calculate IC50 values using GraphPad Prism (four-parameter logistic model). Include staurosporine as a positive control .
Advanced Question: What mechanistic studies elucidate its role in modulating oxidative stress pathways?
Answer:
- ROS Quantification : Treat H9c2 cells with the compound (1–50 µM) and measure ROS via DCFH-DA fluorescence.
- Western Blotting : Probe for Nrf2 nuclear translocation and downstream HO-1 expression. Use siRNA knockdown to confirm pathway specificity .
Basic Question: How to assess its stability under physiological pH conditions?
Answer:
- Forced Degradation : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Analyze degradation products via LC-MS/MS.
- Arrhenius Kinetics : Determine activation energy (Ea) for hydrolysis using accelerated stability testing (40–60°C) .
Advanced Question: What interdisciplinary approaches validate its proposed mechanism in neurodegenerative models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
